Hexaphenyldilead
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. For instance, the synthesis of hexahydroxydiphenoyl (HHDP) compounds was accomplished through atropselective construction of the aryl-aryl bond, mediated by CuCl(2)·n-BuNH(2), with chiral auxiliaries derived from l-(+)-tartaric acid, leading to complete or near-perfect atropselectivity . Similarly, the chemical synthesis of the hexaribonucleotide C-A-A-C-C-A utilized the phosphotriester approach with specific protective groups, achieving the final product with an 80% yield after deprotection . These examples demonstrate the intricacies of organic synthesis, where protecting groups and chiral catalysts play crucial roles in achieving the desired molecular architecture and stereochemistry.
Molecular Structure Analysis
The molecular structure of organic compounds is pivotal in determining their properties and reactivity. For example, the noncoplanar conformation of N-phenyl-substituted hexaaza[1(6)]paracyclophane was elucidated using theoretical calculations, which is essential for understanding its electrochemical properties . The X-ray crystallographic analysis of hexa(4-cyanophenyl) radialene revealed a double three-bladed propeller conformation, which is a unique structural feature influencing its properties, such as electrochemical reduction potentials . These studies highlight the importance of molecular structure analysis in predicting and rationalizing the behavior of organic compounds.
Chemical Reactions Analysis
The reactivity of organic molecules is often explored through their participation in chemical reactions. The synthesis of hexaphenyl radialene derivatives involved the reaction of tetrachlorocyclopropene with diarylmethyl anion followed by oxidation, where the acidity of diarylmethane played a significant role in the reaction's success . Additionally, the degradation of hexeneuronic acid (HexA) under mildly acidic conditions led to the formation of primary intermediates, which upon further treatment, generated chromophores . These studies provide insights into the reactivity and transformation of organic molecules under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are closely related to their molecular structure. Hexaaryl radialenes, for instance, are stable, crystalline substances with colors ranging from orange to red, and their electrochemical properties are influenced by the substituents on the phenyl groups . The electrochemical properties of N-phenyl-substituted hexaaza[1(6)]paracyclophane also showed interesting results, with overlapping oxidative waves indicating two-electron transfer . These findings underscore the relationship between structure and properties, which is fundamental in the design and application of organic materials.
Scientific Research Applications
Acetolysis and Electrophilic Cleavage
Hexaphenyldilead undergoes acetolysis, leading to electrophilic CPb cleavage. This process results in partially acetoxylated derivatives, which further decompose into various products like triaryllead acetate and diaryllead diacetate. Such reactions have been extensively studied to understand the chemical behavior of organolead compounds in different environments (Das & Wells, 1970).
Reactions with Mercuric Salts
Hexaphenyldilead interacts with mercuric salts, a process characterized by kinetic and product composition data. The reaction involves initial CPb bond cleavage, forming pentaphenyldilead, followed by competing reactions involving further bond cleavage or PbPb bond cleavage (Das, Moyes, & Wells, 1971).
Kinetics of Hydrogen Chloride Cleavage
The kinetics of hydrogen chloride cleavage of hexaphenyldilead has been explored in different solvents. This research helps understand the reaction mechanisms and potential applications of hexaphenyldilead in various chemical processes (Das, Ng, & Gan, 1978).
Lead-Lead Bond Cleavage Reactions
Hexaphenyldilead undergoes selective lead-lead bond cleavage when reacted with various reagents. This property has implications for synthesizing triphenyl-lead derivatives, highlighting its role in organolead chemistry (Willemsens & Kerk, 1968).
Safety And Hazards
properties
InChI |
InChI=1S/6C6H5.2Pb/c6*1-2-4-6-5-3-1;;/h6*1-5H;; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLOHWWGJALNFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Pb2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062854 | |
Record name | Hexaphenyldilead | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
8.8e+02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexaphenyldilead | |
CAS RN |
3124-01-4 | |
Record name | 1,1,1,2,2,2-Hexaphenyldiplumbane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3124-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexaphenyldilead | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003124014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexaphenyldilead | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diplumbane, 1,1,1,2,2,2-hexaphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexaphenyldilead | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexaphenyldiplumbane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAPHENYLDILEAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM5RJ5FZY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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